molecular formula C13H11BrF2N2O2 B12842009 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one

Cat. No.: B12842009
M. Wt: 345.14 g/mol
InChI Key: MNIDETRLPZTZGD-UHFFFAOYSA-N
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Description

5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by the presence of a bromine atom at the 5th position, a difluoromethyl group at the 6th position, and a 4-methoxybenzyl group at the 3rd position of the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine, bromine, and difluoromethylating agents.

    Formation of Pyrimidinone Core: The pyrimidinone core is formed through a cyclization reaction involving the condensation of 4-methoxybenzylamine with a suitable carbonyl compound, followed by bromination at the 5th position.

    Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating reagents under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrimidinone ring or the bromine atom, potentially yielding dehalogenated or reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dehalogenated pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Properties

Molecular Formula

C13H11BrF2N2O2

Molecular Weight

345.14 g/mol

IUPAC Name

5-bromo-6-(difluoromethyl)-3-[(4-methoxyphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C13H11BrF2N2O2/c1-20-9-4-2-8(3-5-9)6-18-7-17-11(12(15)16)10(14)13(18)19/h2-5,7,12H,6H2,1H3

InChI Key

MNIDETRLPZTZGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC(=C(C2=O)Br)C(F)F

Origin of Product

United States

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